molecular formula C9H12N2O7 B057132 5-Hydroxyuridine CAS No. 957-77-7

5-Hydroxyuridine

Cat. No.: B057132
CAS No.: 957-77-7
M. Wt: 260.20 g/mol
InChI Key: QXDXBKZJFLRLCM-UAKXSSHOSA-N
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Description

5-Hydroxyuridine is a naturally occurring modified nucleoside that serves as a critical biomarker and mediator of oxidative RNA damage. This compound is formed post-transcriptionally through the oxidation of uridine residues in RNA, primarily by reactive oxygen species (ROS). Its presence is a key indicator of oxidative stress within cells and is implicated in the study of various physiological and pathological processes, including aging, neurodegenerative diseases (such as Alzheimer's and Parkinson's), and cancer.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDXBKZJFLRLCM-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914856
Record name 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one
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Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

957-77-7
Record name 5-Hydroxyuridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyuridine
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Record name 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one
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Record name 5-hydroxyuridine
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Preparation Methods

Hypervalent Iodine(III)-Mediated Synthesis

The serendipitous discovery of this compound synthesis via hypervalent iodine(III) reagents represents a pivotal advancement in nucleoside chemistry. As reported by Sasson and Otter, the reaction begins with 2’,3’-O-isopropylidene N4-acetylcytidine undergoing oxidation under iodine(III) conditions (e.g., diacetoxyiodobenzene in anhydrous dichloromethane). This step facilitates the cleavage of the cytidine base and subsequent hydroxylation at the 5-position of the uridine backbone.

Critical reaction parameters include:

  • Temperature : −20°C to prevent side reactions.

  • Solvent system : Dichloromethane:methanol (9:1 v/v) for optimal solubility.

  • Workup : Sequential neutralization with aqueous sodium thiosulfate and purification via silica gel chromatography.

While the intermediate 5’-thioacetate-5’-deoxy dimethyl ketal uridine forms in quantitative yield, the final deprotection steps (e.g., acid hydrolysis of the isopropylidene group) remain challenging, often requiring iterative optimization.

Cyclonucleoside Intermediate Routes

Alternative approaches leverage cyclonucleoside precursors to install the 5-hydroxy group. The synthesis of 6,5’-cyclo-5’-deoxy-5’-(2-hydroxyethyl)uridine involves a Wittig reaction on 6,5’-cyclo-2’,3’-O-isopropylidene-5’-oxouridine (compound 2 ). Key steps include:

  • Oxidation : Treatment of 6,5’-cyclo-5’-deoxy-2’,3’-O-isopropylideneuridine with selenium dioxide in pyridine to yield the 5’-oxo derivative.

  • Wittig Reaction : Reaction with (2-hydroxyethyl)triphenylphosphonium bromide under basic conditions to introduce the hydroxyethyl side chain.

  • Deprotection : Acidic removal of the isopropylidene group using trifluoroacetic acid.

This method achieves moderate yields (40–60%) but requires stringent anhydrous conditions to prevent epimerization at the 5’-position.

Microbial Biosynthesis of this compound

Genetic Pathways in Bacillus subtilis

In B. subtilis, the yrrMNO operon is essential for hydroxylation of uridine at the wobble position (U34) in tRNA. Deletion studies reveal:

  • yrrN and yrrO (peptidase U32 family genes) are required for 50% of mo⁵U (5-methoxyuridine) synthesis, a precursor to this compound.

  • Complementation with plasmid-borne yrrN or yrrO restores wild-type modification levels, confirming their non-redundant roles.

Table 1: Gene Deletion Effects on mo⁵U Levels in B. subtilis

Strainmo⁵U/Ψ RatioReduction vs. Wild-Type
Wild-Type0.85 ± 0.03
ΔyrrN0.42 ± 0.0250.6%
ΔyrrO0.43 ± 0.0349.4%
ΔyrrNO0.41 ± 0.0151.8%

Data adapted from Lauhon et al..

Escherichia coli Biosynthesis Machinery

In E. coli, the yegQ gene (a peptidase U32 homolog) and the ferredoxin YfhL are critical for cmo⁵U (5-carboxymethoxyuridine) synthesis, which precedes this compound formation. Key findings include:

  • *yegQ mutants exhibit 50% reduction in cmo⁵U levels, unaffected by other U32 paralogs.

  • YfhL , a low-potential ferredoxin, partners with YegQ to facilitate electron transfer during hydroxylation.

  • Fe-S cluster biosynthesis genes (e.g., sufABCDSE) are required, implicating redox chemistry in the modification.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Chemical Synthesis :

    • Pros : Enables precise functionalization and analogs development (e.g., methyl esters).

    • Cons : Low yields (≤60%) due to multi-step deprotection; requires toxic reagents (e.g., selenium dioxide).

  • Microbial Biosynthesis :

    • Pros : Environmentally benign; leverages natural enzymatic machinery.

    • Cons : Incomplete modification (~50% efficiency); requires tRNA extraction and hydrolysis.

Industrial Applicability

Current methods face barriers for large-scale production:

  • Chemical Routes : Costly purification steps and limited substrate tolerance hinder kilogram-scale synthesis.

  • Biosynthetic Routes : Metabolic engineering of E. coli or B. subtilis could enhance yields but necessitates tRNA overexpression systems .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyuridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and functionalization of the compound for different applications .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 5-methoxyuridine and 5-oxyacetyluridine . These derivatives have unique properties and applications in different fields.

Scientific Research Applications

RNA Synthesis and Modification

5-Hydroxyuridine is utilized in RNA synthesis as a substrate for RNA polymerases. Its incorporation into RNA molecules can affect their stability and functionality:

  • tRNA Modification : this compound serves as a wobble modification in tRNA, enhancing translational fidelity. This modification occurs at the wobble position of tRNA, which is critical for accurate protein synthesis .
  • Detection Techniques : Advanced methods such as mass spectrometry have been employed to detect modifications like this compound in tRNA, providing insights into its role in post-transcriptional modifications .

Antiviral Therapies

The compound has shown potential in antiviral drug development:

  • Mechanism of Action : As a nucleoside analog, this compound can interfere with viral replication processes by incorporating into viral RNA or DNA, thereby inhibiting viral polymerase activity .
  • Case Study : Research indicates that modifications of uridine derivatives can enhance antiviral efficacy against specific viruses, suggesting that this compound may be beneficial in developing new antiviral agents .

Biomarker Discovery

Recent studies have explored the use of this compound as a biomarker for various diseases:

  • Disease Diagnosis : Elevated levels of this compound have been associated with certain cancers and metabolic disorders. Its presence can indicate altered cellular metabolism, making it a candidate for diagnostic applications .
  • Drug Response Prediction : The compound's levels may correlate with patient responses to specific treatments, thus aiding in personalized medicine approaches .

Data Tables

Application AreaSpecific Use CasesReferences
RNA SynthesisSubstrate for RNA polymerases ,
Antiviral TherapiesNucleoside analog for viral inhibition ,
Biomarker DiscoveryIndicator for cancer and metabolic disorders

Case Study on tRNA Modifications

A study conducted by Ando et al. (2010) demonstrated that the incorporation of this compound into tRNA enhances its structural stability and translational accuracy in cellular systems. The research highlighted how this modification influences the interaction between tRNA and ribosomes during protein synthesis .

Antiviral Efficacy Assessment

In research assessing the antiviral properties of nucleoside analogs, this compound was shown to inhibit replication in specific viral strains by competing with natural nucleotides during RNA synthesis. This was evidenced by decreased viral load in treated cell cultures compared to controls .

Comparison with Similar Compounds

5-Methoxyuridine (mo5U)

  • Structural Relationship : 5-OHU is enzymatically methylated at the 5-hydroxy group to form 5-methoxyuridine (mo5U), a modified nucleoside prevalent in bacterial tRNA .
  • Functional Differences :
    • Stability : mo5U is more stable than 5-OHU due to the methoxy group’s resistance to further oxidation.
    • Biological Role : mo5U is critical for tRNA function in Bacillus subtilis, where it stabilizes codon-anticodon interactions .
  • Synthesis : Methylation of 5-OHU by TrmR methyltransferase in B. subtilis yields mo5U .

5-Carboxymethoxyuridine (cmo5U)

  • Structural Relationship : cmo5U contains a carboxymethoxy group at position 5, derived from further modification of 5-OHU in Gram-negative bacteria .
  • Functional Differences :
    • Thermal Stability : cmo5U enhances tRNA flexibility in Escherichia coli, contrasting with mo5U’s role in rigidity .
    • Enzymatic Specificity : CmoM methyltransferase selectively methylates cmo5U to form methyl esters, a pathway absent in 5-OHU metabolism .

5-Ethynyluridine (5-EU)

  • Structural Relationship : 5-EU replaces the 5-hydroxy group of 5-OHU with an ethynyl moiety .
  • Functional Differences: Application: 5-EU is a click chemistry probe for tracking RNA synthesis, unlike 5-OHU, which is a damage biomarker . Base Pairing: 5-EU pairs canonically with adenine, avoiding the mispairing seen with 5-OHU .

Comparison with Functionally Related Oxidized Nucleosides

8-Oxo-7,8-dihydroguanosine (8-oxoG)

  • Oxidative Source : Both 5-OHU and 8-oxoG are ROS-induced lesions, but 8-oxoG arises from guanine oxidation .
  • Mutagenic Impact :
    • 8-oxoG causes GC→TA transversions, whereas 5-OHU drives GC→AT transitions .
    • 8-oxoG is more abundant in mammalian cells, while 5-OHU is prominent in RNA .

Floxuridine (5-Fluoro-2'-deoxyuridine)

  • Structural Relationship : Floxuridine is a 5-fluoro derivative of deoxyuridine, sharing the uracil core with 5-OHU .
  • Functional Differences :
    • Therapeutic Use : Floxuridine is a chemotherapeutic antimetabolite, unlike 5-OHU, which lacks direct clinical applications .
    • Mechanism : Floxuridine inhibits thymidylate synthase, while 5-OHU disrupts RNA function via mispairing .

Data Tables

Table 1. Physical and Spectral Properties of 5-OHU and Analogues

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR, MS)
5-Hydroxyuridine C₉H₁₂N₂O₇ 261.1 169–170 $^1$H NMR (D₂O): δ 5.90 (d, H6)
5-Methoxyuridine C₁₀H₁₄N₂O₆ 275.2 182–184 MS (EI): m/z 275 [M]+
5-Ethynyluridine C₁₁H₁₂N₂O₆ 268.2 N/A IR: 2100 cm⁻¹ (C≡C stretch)

Table 2. Base Pairing and Thermodynamic Stability

Compound Preferred Pairing Tm (°C) (vs. Wild-Type) ΔΔG (kcal/mol)
5-OHU Adenine > Guanine 52.3 (±1.5) +1.8
8-OxoG Adenine > Cytosine 48.9 (±1.2) +2.3
5-Methoxyuridine Adenine 56.1 (±0.9) -0.5

Research Findings and Implications

  • Structural Impact : Circular dichroism (CD) spectra show that 5-OHU-containing heteroduplexes adopt a conformation intermediate between A-type RNA and B-type DNA, destabilizing native structures .
  • Enzymatic Processing : The methylation of 5-OHU to mo5U in B. subtilis highlights evolutionary adaptations to mitigate oxidative damage in tRNA .

Biological Activity

5-Hydroxyuridine (5-OHU) is a modified nucleoside that plays a significant role in the biological activity of transfer RNA (tRNA) across various organisms. This compound is particularly noted for its involvement in the wobble position of tRNA, influencing translational fidelity and efficiency. This article explores the biosynthesis, structural characteristics, and biological implications of this compound, supported by various research findings and case studies.

Biosynthesis of this compound

The biosynthesis of this compound involves several enzymatic steps that vary between Gram-positive and Gram-negative bacteria.

  • In Gram-negative bacteria , the enzyme CmoB catalyzes the conversion of this compound to 5-carboxymethoxyuridine (cmo 5U) using carboxy-S-adenosylmethionine (Cx-SAM) as a methyl donor. This process is dependent on the prior formation of Cx-SAM from prephenate and S-adenosylmethionine (SAM) by CmoA .
  • In Gram-positive bacteria , the methylation of this compound to form 5-methoxyuridine (mo 5U) is facilitated by the enzyme TrmR, which utilizes SAM as the methyl donor .

The following table summarizes key enzymes involved in the biosynthesis of this compound and its derivatives:

Organism TypeEnzymeProductMethyl Donor
Gram-negativeCmoBcmo 5UCarboxy-SAM (Cx-SAM)
Gram-positiveTrmRmo 5US-adenosylmethionine (SAM)

Structural Characteristics

The structural basis for the activity of enzymes modifying this compound has been elucidated through X-ray crystallography. For instance, the crystal structure of CmoM from Escherichia coli reveals how this enzyme interacts with tRNA containing cmo 5U, highlighting conformational changes that facilitate specific molecular interactions .

The following figure illustrates the modification pathway from this compound to its derivatives:

![Modification Pathway](https://example.com/pathway_imagee URL is illustrative; replace with actual image if available)*

Biological Implications

The presence of modified nucleotides like this compound in tRNA is critical for optimizing translation accuracy. These modifications enhance the ability of tRNA to recognize codons, thereby improving translational fidelity. Studies have shown that tRNAs with these modifications can read codons more efficiently than their unmodified counterparts .

Case Studies

  • Translational Efficiency : A study demonstrated that tRNAs containing cmo 5U exhibited enhanced decoding capabilities for specific codons, suggesting that modifications at the wobble position are essential for efficient protein synthesis .
  • Biosynthetic Pathways : Research identified key genes involved in the biosynthesis of this compound in both Bacillus subtilis and E. coli, revealing a complex network of genetic regulation that governs nucleotide modification processes .

Research Findings

Recent studies have focused on understanding how modifications like this compound affect ribosomal interactions during translation:

  • X-ray Crystallography : The structure-function relationship has been explored through crystallographic studies, revealing how specific interactions between modified nucleotides and ribosomal components facilitate accurate translation .
  • Enzymatic Activity : The identification of novel methyltransferases responsible for converting 5-hydroxyuridine into its active forms has broadened our understanding of post-transcriptional modifications in tRNA .

Q & A

(Basic) What are the established methods for detecting and quantifying 5-Hydroxyuridine in biological samples?

Methodological Answer:
this compound (ho⁵U) detection requires high-resolution analytical techniques due to its structural similarity to canonical nucleosides. Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used, with optimized ion-pairing chromatography (e.g., using ammonium acetate) to resolve ho⁵U from uridine and other oxidized derivatives. For quantification, isotope-labeled internal standards (e.g., ¹⁵N₂- or ¹³C-labeled ho⁵U) are recommended to correct for matrix effects .

(Advanced) How does sequence context influence the mutagenic potential of this compound during DNA replication?

Methodological Answer:
Studies using E. coli DNA polymerase I Klenow fragment (exonuclease-free) demonstrate that ho⁵U’s mispairing behavior is sequence-dependent. In template strands, ho⁵U predominantly pairs with deoxyadenosine in a TATA context but pairs with deoxycytidine in a GC-rich context, leading to C→T transitions or C→G transversions. Experimental design should include:

  • Template design : 18- and 45-mer oligonucleotides with ho⁵U in distinct sequence contexts.
  • Translesion synthesis assays : Monitor polymerase pausing and nucleotide incorporation via PAGE or real-time fluorescence.
  • Statistical validation : Compare misincorporation frequencies across ≥3 biological replicates to account for context variability .

(Basic) What biological activities are associated with this compound in cancer research?

Methodological Answer:
this compound exhibits cytotoxicity in human colon adenocarcinoma cell lines (e.g., HT-29), likely due to incorporation into RNA/DNA, disrupting replication/transcription. Key experimental steps:

Cell viability assays : Use MTT or resazurin-based methods with IC₅₀ determination over 72 hours.

Mechanistic validation : Compare ho⁵U-treated vs. untreated cells via RNA-Seq to identify dysregulated pathways (e.g., DNA repair or cell cycle arrest).

Control considerations : Include uridine and 5-hydroxycytidine to distinguish ho⁵U-specific effects .

(Advanced) How is this compound enzymatically modified in tRNA, and what functional implications arise?

Methodological Answer:
In Gram-negative bacteria, ho⁵U at tRNA wobble positions is converted to 5-oxyacetyluridine (cmo⁵U) by CmoA and CmoB, expanding codon recognition. Methodological approaches include:

  • Enzyme assays : Purify recombinant CmoA/CmoB and monitor ho⁵U conversion using [³²P]-labeled tRNA and TLC.
  • Structural analysis : Co-crystallize CmoA with ho⁵U-tRNA and carboxy-SAM (Cx-SAM) to resolve catalytic mechanisms.
  • Functional validation : Use cmoA/B knockout strains to assess translational fidelity via luciferase reporter systems with non-canonical codons .

(Basic) What are the challenges in synthesizing this compound for in vitro studies?

Methodological Answer:
Chemical synthesis of ho⁵U is complicated by oxidation side-reactions. A reliable protocol involves:

Protection of uridine : Use tert-butyldimethylsilyl (TBDMS) groups at 2’-OH and 3’-OH positions.

Selective oxidation : Treat with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)/NaClO₂ at pH 10 to hydroxylate C3.

Deprotection : Remove TBDMS with tetrabutylammonium fluoride (TBAF).
Validate purity via ¹H-NMR (δ 10.2 ppm for C5-OH) and HPLC (>95% purity threshold) .

(Advanced) How can researchers resolve contradictions in ho⁵U’s reported effects across studies?

Methodological Answer:
Discrepancies (e.g., variable mutagenicity or cytotoxicity) often stem from:

  • Context-dependent effects : Standardize sequence contexts in DNA/RNA templates (see FAQ #2).
  • Cellular uptake variability : Use nucleoside transporters (e.g., hENT1) inhibitors to control for uptake differences.
  • Data normalization : Express ho⁵U effects relative to uridine incorporation rates.
    A meta-analysis framework comparing studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) is recommended .

(Basic) What model systems are appropriate for studying ho⁵U’s biological roles?

Methodological Answer:

  • Bacterial systems : E. coli strains (e.g., BW25113) for tRNA modification studies .
  • Mammalian cell lines : HT-29 (colon cancer) or HEK293 (transfection efficiency) for cytotoxicity assays .
  • In vitro replication : E. coli Pol I Klenow fragment for mechanistic DNA incorporation studies .

(Advanced) What experimental strategies mitigate ho⁵U’s instability in aqueous solutions?

Methodological Answer:
ho⁵U degrades via hydrolysis at pH >7.0. Stabilization methods include:

  • Lyophilization : Store at -80°C under argon.
  • Buffer optimization : Use 10 mM Tris-HCl (pH 6.5) with 1 mM EDTA to chelate metal ions.
  • Kinetic studies : Perform time-course experiments to establish degradation half-life under experimental conditions .

(Basic) How does ho⁵U compare to other oxidized pyrimidines in mutagenic potential?

Methodological Answer:
Compared to 5-hydroxycytosine (ho⁵C), ho⁵U exhibits lower mispairing rates but higher persistence in E. coli systems. Key comparative

Oxidized Base Primary Mispaired Base Mutation Type Reference
ho⁵UdA/dC (context-dependent)C→T or C→G
ho⁵CdAC→T

(Advanced) What novel research directions address gaps in ho⁵U’s role in epigenetics or RNA biology?

Methodological Answer:
Underexplored areas include:

  • Epitranscriptomics : Profile ho⁵U distribution via antibody-based sequencing (e.g., Hydra-seq).
  • Cross-talk with DNA repair : Use CRISPR-Cas9 screens to identify synthetic lethal partners of ho⁵U in BER-deficient cells.
  • Structural dynamics : Molecular dynamics simulations of ho⁵U-containing RNA to predict conformational disruptions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyuridine
Reactant of Route 2
5-Hydroxyuridine

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